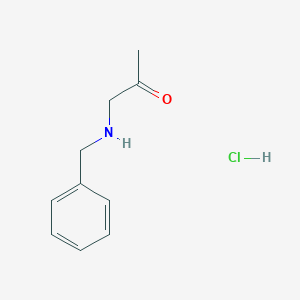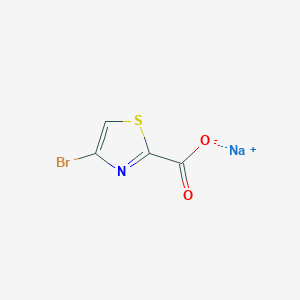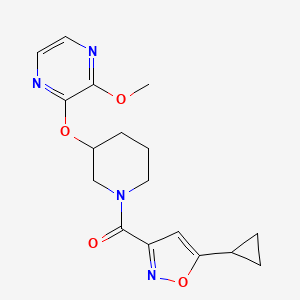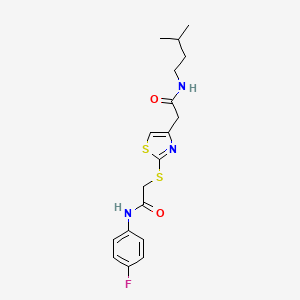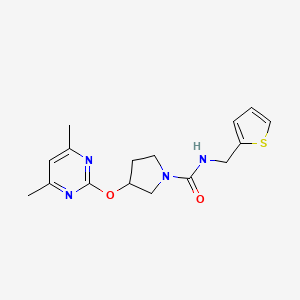![molecular formula C22H21N5O4S2 B2926259 ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 690960-32-8](/img/no-structure.png)
ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an ester functional group, which is characterized by the -COO- group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, the thiophene ring, and the ester group . The presence of these groups would influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have been focusing on the synthesis of novel heterocyclic compounds containing thiophene units as they exhibit significant biological activities. For example, the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represents a crucial area of research. These derivatives have been synthesized through condensation reactions, showcasing their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Antibacterial and Anticancer Properties
Another significant application involves the synthesis and antibacterial evaluation of novel heterocyclic compounds, demonstrating high antibacterial activities. The precursor used in these studies, similar in structure to the queried compound, was reacted with various active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives with potent antibacterial properties (Azab et al., 2013).
Antimicrobial and Insecticidal Activities
The compound's derivatives have also been evaluated for their antimicrobial and insecticidal potential, indicating their importance in agricultural chemistry. Cyclocondensation reactions under microwave irradiation have been employed to prepare pyrimidine linked pyrazole derivatives, further assessed for their antimicrobial activity against various pathogens and insecticidal activity against Pseudococcidae insects, highlighting their versatility in biological applications (Deohate & Palaspagar, 2020).
Docking Studies and Biological Evaluation
Further research includes the synthesis and docking studies of thiophene-based derivatives for antimicrobial evaluation. This illustrates the compound's role in the development of new antimicrobial agents through structure-activity relationship studies, providing insights into the molecular interactions responsible for their biological activities (Spoorthy et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "Ethyl 4,5-dimethyl-2-thiophenecarboxylate", "2-mercaptoacetic acid", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4,5-dimethyl-2-thiophenecarboxylate", "Ethyl acetate and acetic acid are mixed in a round-bottom flask and cooled to 0°C. To this mixture, sodium bicarbonate is added followed by the addition of 4,5-dimethyl-2-thiophenecarboxylic acid. The reaction mixture is stirred for 30 minutes at 0°C and then at room temperature for 2 hours. The resulting solid is filtered and washed with water and dried to obtain ethyl 4,5-dimethyl-2-thiophenecarboxylate.", "Step 2: Synthesis of 2-[(2-mercaptoacetyl)amino]thiophene-3-carboxylic acid", "2-mercaptoacetic acid is dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and NHS are added followed by the addition of ethyl 4,5-dimethyl-2-thiophenecarboxylate. The reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain 2-[(2-mercaptoacetyl)amino]thiophene-3-carboxylic acid.", "Step 3: Synthesis of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and NHS are added followed by the addition of 2-mercaptoacetyl)amino]thiophene-3-carboxylic acid. The reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid.", "Step 4: Synthesis of ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate", "Ethyl 4,5-dimethyl-2-thiophenecarboxylate and 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid are dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and DCC are added and the reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate." ] } | |
CAS番号 |
690960-32-8 |
分子式 |
C22H21N5O4S2 |
分子量 |
483.56 |
IUPAC名 |
ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N5O4S2/c1-4-31-21(30)17-12(2)13(3)33-19(17)24-16(28)11-32-22-25-18-15(10-23-26-18)20(29)27(22)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,23,26)(H,24,28) |
InChIキー |
RGOXJJOCXYEXJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)


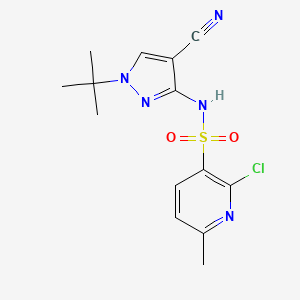

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)
![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
